[4-(3-METHYLBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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Overview
Description
4-(3-METHYLBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with a 3-methylbenzyl group and a naphthylmethanone moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Methylbenzyl Group: The piperazine core is then reacted with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-methylbenzyl group.
Attachment of the Naphthylmethanone Moiety: Finally, the naphthylmethanone group is introduced through a Friedel-Crafts acylation reaction using naphthoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYLBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
4-(3-METHYLBENZYL)PIPERAZINOMETHANONE: has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential antibacterial, antifungal, and antipsychotic activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
4-(3-METHYLBENZYL)PIPERAZINOMETHANONE: can be compared with other piperazine derivatives such as:
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18-6-4-7-19(16-18)17-24-12-14-25(15-13-24)23(26)22-11-5-9-20-8-2-3-10-21(20)22/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTJTYCVECEWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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